N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide
Description
The compound N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide is a structurally complex acetamide derivative featuring a thiomorpholinoethyl moiety linked to a furan-3-yl group and an m-tolyl (3-methylphenyl) substituent.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-3-2-4-16(11-15)12-19(22)20-13-18(17-5-8-23-14-17)21-6-9-24-10-7-21/h2-5,8,11,14,18H,6-7,9-10,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIOSRXMKXAHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=COC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(m-tolyl)acetamide is a compound with potential therapeutic applications due to its unique chemical structure, which includes a furan ring, a thiomorpholine moiety, and an acetamide group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is this compound. Its structural features contribute to its biological activity:
- Furan Ring : Known for its role in various biological processes.
- Thiomorpholine : A sulfur-containing heterocycle that may enhance interaction with biological targets.
- m-Tolyl Group : Imparts lipophilicity, potentially affecting membrane permeability.
This compound exhibits several mechanisms that may underlie its biological effects:
- Enzyme Inhibition : The compound may interact with enzymes involved in cellular signaling pathways, impacting processes such as inflammation and apoptosis.
- Receptor Modulation : It could modulate receptors linked to various physiological responses, including pain and immune reactions.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that modifications in the structure can significantly influence activity. For instance, compounds with furan derivatives have shown promising results against Mycobacterium tuberculosis with MIC values ranging from 25 to 100 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| N-(furan-3-yl)acetamide | 50 | Moderate |
| N-(furan-3-yl)-thiomorpholinoethyl | 25 | Good |
Tyrosinase Inhibition
The compound's furan component is associated with tyrosinase inhibition, a key enzyme in melanin production. In a study evaluating similar furan derivatives, IC50 values were reported as low as 0.0433 µM for potent inhibitors . This suggests that this compound may also exhibit significant tyrosinase inhibitory activity.
Case Studies
- Study on Antimicrobial Properties : A recent investigation into structurally related compounds demonstrated that modifications in the thiomorpholine structure enhanced antimicrobial efficacy against resistant strains of bacteria, suggesting a potential for developing new antibiotics .
- Tyrosinase Inhibition Study : Another study highlighted the effectiveness of furan derivatives in inhibiting tyrosinase, indicating that compounds with similar structures could be explored for cosmetic applications targeting hyperpigmentation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several acetamide derivatives reported in the literature. Key comparisons include:
Key Observations :
- The m-tolyl group in the target compound aligns with analogs like 4e (), which exhibit high melting points (~198°C), suggesting thermal stability suitable for solid formulations.
- Sulfur-containing groups (e.g., thiomorpholino, thioether) in analogs like RN1 () and 2-((4-ethyl-5-furan-2-yl-triazol-3-yl)thio)-N-m-tolyl-acetamide () are associated with improved pharmacokinetic profiles due to sulfur’s electron-rich nature .
- Furan-3-yl vs. furan-2-yl : The position of the furan substituent (3-yl vs. 2-yl) may alter electronic distribution, as seen in furan-containing acetamides (), where furan-2-yl derivatives exhibit moderate water solubility (39.1 µg/mL at pH 7.4) .
Pharmacological Activity
While direct pharmacological data for the target compound are absent, structurally related acetamides demonstrate diverse bioactivities:
- Anticancer activity : Analogs like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide () inhibit cancer cell lines (HCT-1, MCF-7) via sulfonamide and quinazoline motifs .
- Receptor modulation: Pyridazinone acetamides () act as FPR2 agonists, highlighting the role of acetamide linkages in receptor binding .
Physicochemical Properties
Comparative data on solubility, melting points, and spectroscopic features:
| Property | Target Compound | N-(m-Tolyl)-2-(6-methylindol-3-yl)acetamide (4b) | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |
|---|---|---|---|
| Melting Point | Not reported | 171–173°C | Not reported |
| IR Spectroscopy | Expected NH, C=O | NH: 3280 cm⁻¹; C=O: 1680 cm⁻¹ | C≡N: 2220 cm⁻¹; C=O: 1705 cm⁻¹ |
| 1H NMR (Key Signals) | Thiomorpholino (δ 2.5–3.5), m-tolyl (δ 2.3) | Indole NH (δ 10.2), m-tolyl CH3 (δ 2.3) | Thiophene protons (δ 6.8–7.2) |
| Synthetic Route | Likely multi-step | One-step from indole precursors | Two-step (acid activation + coupling) |
Insights :
- The target compound’s thiomorpholinoethyl group may introduce distinct NMR signals (e.g., δ 2.5–3.5 for S-CH2) compared to morpholine analogs.
- Synthetic complexity is higher than one-step indole acetamides () but aligns with multi-step protocols for sulfur-containing heterocycles () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
